molecular formula C9H10O B1625689 Phenylacetone-d5 CAS No. 947-14-8

Phenylacetone-d5

Cat. No.: B1625689
CAS No.: 947-14-8
M. Wt: 139.21 g/mol
InChI Key: QCCDLTOVEPVEJK-WRMAMSRYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylacetone-d5 (CAS: 103-79-7), a deuterium-labeled analog of phenylacetone, is a high-purity chemical reagent designed for specialized research applications. Its core value lies in its use as a stable isotopically labeled internal standard in mass spectrometry-based quantitative analysis, particularly in forensic toxicology and pharmaceutical studies, where it enables the precise measurement of analytes by correcting for variations during sample preparation and instrument analysis. In synthetic chemistry, this compound serves as a critical building block for preparing deuterated versions of more complex molecules. The compound features a deuterated methyl group (-CD3), which reduces kinetic isotope effects compared to heavier isotopes, making it a valuable tool for tracing reaction pathways and investigating metabolic profiles of substances without significantly altering their chemical behavior. As a ketone, it can undergo reductive amination, a common reaction for producing amine compounds such as chiral 1-phenylethylamine derivatives, which are privileged structures in asymmetric synthesis used as chiral auxiliaries, ligands, and organocatalysts . The mechanism of this transformation involves the formation of an imine intermediate followed by reduction to the corresponding amine. Researchers value this compound for its ability to incorporate a stable isotopic label that facilitates mechanistic studies and the development of robust analytical methods. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947-14-8

Molecular Formula

C9H10O

Molecular Weight

139.21 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-3-phenylpropan-2-one

InChI

InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i1D3,7D2

InChI Key

QCCDLTOVEPVEJK-WRMAMSRYSA-N

SMILES

CC(=O)CC1=CC=CC=C1

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C1=CC=CC=C1

Canonical SMILES

CC(=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of phenylacetic acid-d5 with structurally or isotopically analogous compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Isotopic Purity Primary Applications Key Distinctions
Phenylacetic Acid-d5 104182-98-1 C₈H₃D₅O₂ 141.18 95% MS/NMR standards, chemical synthesis Deuterium substitution at five positions; optimized for metabolic tracing .
Phenol-d5 4165-62-2 C₆D₅OH 99.13* ≥98% Environmental analysis, solvent studies Smaller aromatic structure; deuterated hydroxyl group enhances spectral resolution .
Acenaphthene-d10 Not provided C₁₂D₁₀ ~168.25† ≥99% Environmental pollutant quantification Fully deuterated polycyclic structure; used in GC-MS for PAH analysis .
13C₂-Trifluoroacetic Acid 1794767-05-7 ¹³C₂HF₃NaO₂ 139.00 ≥99% Isotope dilution MS, metabolic flux analysis ¹³C labeling enables precise carbon tracing; distinct functional group .
Phenylacetone 103-79-7 C₆H₅COCH₃ 120.15 N/A Precursor in illicit drug synthesis Non-deuterated; lacks isotopic labeling; regulated due to misuse potential .

*Calculated based on non-deuterated phenol (94.11 g/mol) + 5 deuterium substitutions. †Estimated for acenaphthene (154.21 g/mol) + 10 deuterium substitutions.

Research Findings and Key Observations

Isotopic Stability: Deuterated compounds like phenylacetic acid-d5 exhibit enhanced metabolic stability compared to non-deuterated analogs, reducing hydrogen-deuterium exchange rates in biological systems .

Analytical Performance: Phenol-d5 and acenaphthene-d10 achieve higher isotopic purity (≥98–99%) due to standardized production protocols, whereas phenylacetic acid-d5’s 95% purity reflects synthesis challenges with polydeuteration .

Cost and Accessibility: Phenylacetic acid-d5 is priced at ¥10,500/g (95% purity), significantly higher than non-deuterated phenylacetone, which is cheaper but lacks isotopic utility .

Functional Group Impact: Unlike phenol-d5’s hydroxyl group, phenylacetic acid-d5’s carboxyl moiety broadens its utility in synthesizing deuterated carboxylic acid derivatives .

Preparation Methods

Reaction Mechanism and Optimization

The palladium-catalyzed process employs D₂O as the deuterium source, with the AMP group coordinating to the Pd(II) center to activate the γ C(sp²)–H bond. Isotopic labeling exceeding 97% is achieved under optimized conditions (100°C, 24 hours, Pd(OAc)₂ catalyst). Key factors influencing efficacy include:

  • Temperature : Elevated temperatures (>80°C) enhance reaction rates but risk decomposition of sensitive intermediates.
  • Catalyst Loading : A 5 mol% Pd(OAc)₂ concentration balances cost and reactivity.
  • Deuterium Source : Anhydrous D₂O minimizes side reactions compared to deuterated solvents like CD₃OD.

This method is particularly advantageous for synthesizing deuterated analogs of bioactive molecules, such as biphenyl acetic acid derivatives.

Acid-Catalyzed Hydrogen/Deuterium (H/D) Exchange

Classical H/D exchange protocols remain a cornerstone for deuterating ketones, leveraging the acidity of α-hydrogens adjacent to carbonyl groups. For phenylacetone-d5, refluxing phenylacetone in D₂O with a Brønsted acid catalyst (e.g., DCl or D₂SO₄) promotes selective deuteration at the methyl group (C-3) and adjacent positions.

Kinetic and Thermodynamic Considerations

The exchange process follows first-order kinetics, with deuteration efficiency dependent on:

  • Acid Strength : Concentrated DCl (35–37%) achieves >90% deuteration at the methyl group within 48 hours.
  • Reaction Duration : Prolonged reflux (72+ hours) maximizes deuterium uptake but risks structural degradation.
  • Isotopic Purity : Sequential exchanges with fresh D₂O improve atom% D, with industrial processes reporting 98% isotopic enrichment.

A limitation of this approach is the inability to deuterate aromatic hydrogens under mild conditions, necessitating supplementary methods for full positional labeling.

Deuteration via Friedel-Crafts Acylation with Deuterated Reagents

The Friedel-Crafts acylation of benzene with deuterated acetyl chloride (CD₃COCl) offers a direct route to phenylacetone-d3, which can be further deuterated to achieve the d5 isotopologue.

Synthetic Protocol and Yield Optimization

  • Deuterated Acetyl Chloride Synthesis :
    CD₃COCl is prepared via chlorination of deuterated acetic acid (CD₃COOD) using PCl₅ or SOCl₂.
  • Acylation Reaction :
    Benzene reacts with CD₃COCl in the presence of AlCl₃, yielding PhCOCD₃ (phenylacetone-d3) after hydrolysis.
  • Secondary Deuteration :
    The d3 intermediate undergoes H/D exchange using D₂O and DCl to introduce two additional deuteriums at the α-position (C-1), culminating in this compound.

Key Data :

Step Reagents Conditions Deuterium Incorporation Yield
Friedel-Crafts Acylation CD₃COCl, AlCl₃ 0–5°C, 12 h 3 D (C-3) 68%
Acidic H/D Exchange DCl, D₂O Reflux, 48 h 2 D (C-1) 85%

This two-step approach balances cost and efficiency, making it suitable for large-scale production.

Reductive Deuteration of Nitroalkene Precursors

Nitroalkenes serve as versatile intermediates for ketone synthesis. For this compound, nitropropene derivatives are reduced under deuterated conditions to install deuterium at specific positions.

Iron-Mediated Reductive Hydrolysis

A mixture of nitropropene, D₂O, and iron powder in acetic acid undergoes reductive hydrolysis to yield this compound. The nitro group (-NO₂) is sequentially reduced to an oxime intermediate, which is hydrolyzed to the ketone in the presence of D⁺ ions.

Reaction Scheme :
$$
\text{Ph–CH₂–CH(NO₂)–CH₃} \xrightarrow{\text{Fe, DCl, D₂O}} \text{Ph–CD₂–CO–CD₃} + \text{NH₃} + \text{H₂O}
$$

Advantages :

  • Dual incorporation of deuterium from both D₂O and the reducing environment.
  • Scalable to multi-gram quantities with 70–75% isolated yield.

Comparative Analysis of Preparation Methods

Method Isotopic Efficiency Yield (%) Cost Scalability
Pd-Catalyzed C–H Activation >97% 85 High Moderate
Acidic H/D Exchange 90–98% 70–85 Low High
Friedel-Crafts + H/D 95% 68–85 Moderate High
Nitroalkene Reduction 85–90% 70–75 Low Moderate

Q & A

Basic: What are the critical considerations for synthesizing and characterizing Phenylacetone-d5 with high isotopic purity?

Methodological Answer:
To ensure high isotopic purity (>98% deuterium incorporation):

  • Deuterium Source Selection : Use deuterated precursors (e.g., D₂O, deuterated alkyl halides) with controlled isotopic enrichment. Cross-validate purity via suppliers’ certificates of analysis .
  • Synthetic Pathway Optimization : Employ step-wise deuteration (e.g., H/D exchange under acidic/basic conditions) and monitor reaction progress using ²H NMR or LC-MS to detect residual protiated species .
  • Analytical Validation : Combine GC-MS (for structural confirmation) and Isotopic Ratio Mass Spectrometry (IRMS) to quantify deuterium distribution. Report deviations in isotopic enrichment using error margins (e.g., ±0.5%) .

Basic: How should researchers design experiments to ensure reproducibility of this compound-based assays?

Methodological Answer:

  • Detailed Protocol Documentation : Follow guidelines from Analytical Chemistry and Beilstein Journal of Organic Chemistry:
    • Specify reaction conditions (temperature, solvent purity, degassing methods) to minimize isotopic dilution .
    • Include Supporting Information for extended datasets (e.g., raw NMR spectra, IRMS calibration curves) to enable replication .
  • Control Experiments : Use internal standards (e.g., non-deuterated phenylacetone) to benchmark signal intensity and retention times in chromatographic analyses .

Advanced: How can isotopic effects of this compound influence kinetic studies in organic reaction mechanisms?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Analysis :
    • Design parallel experiments with protiated and deuterated analogs to measure rate differences (e.g., k_H/k_D).
    • Use Eyring Plot Analysis to differentiate primary (bond-breaking) vs. secondary (steric/solvent) KIEs .
  • Data Interpretation : Address contradictions by:
    • Comparing solvent polarity effects on KIE magnitudes (e.g., polar solvents amplify secondary KIEs).
    • Applying Computational Modeling (DFT calculations) to validate experimental KIEs against theoretical predictions .

Advanced: What statistical approaches resolve spectral overlaps in this compound analysis when co-eluting with protiated analogs?

Methodological Answer:

  • Multivariate Analysis : Use Principal Component Analysis (PCA) to deconvolute overlapping GC-MS or LC-MS peaks. Validate with synthetic mixtures of known isotopic ratios .
  • Machine Learning Tools : Train algorithms on spectral libraries to distinguish deuterated/protiated fragment patterns. Report confidence intervals (e.g., 95%) for peak assignments .
  • Error Mitigation : Replicate analyses across multiple instruments/labs to identify systematic biases (e.g., column aging effects) .

Advanced: How should researchers address contradictions in reported deuterium retention data for this compound under varying storage conditions?

Methodological Answer:

  • Root-Cause Framework :
    • Material Variables : Compare deuterium loss rates across batches (e.g., solvent residues, sealing methods) using Accelerated Stability Testing (40°C/75% RH for 6 months) .
    • Analytical Variables : Standardize quantification methods (e.g., IRMS vs. ²H NMR) and report instrument detection limits .
  • Meta-Analysis : Aggregate literature data into a Contradiction Matrix (Table 1), highlighting methodological divergences (e.g., sample handling protocols) .

Table 1: Contradiction Analysis for Deuterium Retention Data

StudyStorage Temp (°C)Container TypeDeuterium Loss (%)Method Used
A-20Glass, sealed0.8IRMS
B25Plastic, open5.2²H NMR

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile) and tightly sealed goggles. Avoid latex gloves due to permeability risks .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile deuterated solvents.
  • Spill Management : Follow OSHA HCS guidelines: rinse contaminated surfaces with water immediately and isolate waste for proper disposal .

Advanced: How can researchers validate novel applications of this compound in tracer studies without prior literature support?

Methodological Answer:

  • Pilot Studies : Design small-scale experiments to test tracer stability in target systems (e.g., metabolic pathways, environmental matrices). Use isotope tracing with LC-HRMS to monitor deuterium retention .
  • Peer Consultation : Submit preprints to platforms like ChemRxiv for feedback on methodological soundness before full publication .
  • Cross-Disciplinary Frameworks : Adapt protocols from analogous deuterated compounds (e.g., toluene-d8) and adjust for phenylacetone’s unique reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.